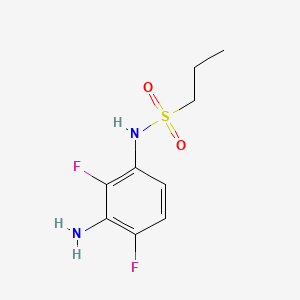

N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide

Description

N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide is a sulfonamide derivative featuring a 2,4-difluorophenyl core substituted with an amino group at the 3-position and a propane-1-sulfonamide moiety. The amino group at the 3-position distinguishes it from related compounds, likely influencing solubility, bioavailability, and target binding .

Properties

IUPAC Name |

N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N2O2S/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11/h3-4,13H,2,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQJXIVNJCKNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720948 | |

| Record name | N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1103234-57-6 | |

| Record name | N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonylation of 3-Amino-2,4-difluoroaniline

The most straightforward method involves reacting 3-amino-2,4-difluoroaniline with propane-1-sulfonyl chloride under basic conditions. This one-step procedure is widely reported in pharmaceutical synthesis (e.g., , ).

-

3-Amino-2,4-difluoroaniline (1.0 eq) is dissolved in anhydrous dichloromethane (DCM, 0.25 M).

-

Triethylamine (TEA) (2.2 eq) is added, and the mixture is cooled to 0°C.

-

Propane-1-sulfonyl chloride (2.2 eq) is added dropwise with stirring.

-

The reaction is warmed to room temperature (RT) and monitored by TLC until completion (~16 hours).

-

Workup involves extraction with ethyl acetate (EtOAc), drying over Na₂SO₄, and purification via flash chromatography (SiO₂, hexane/EtOAc gradient).

Yield : 68% (two-step including hydrolysis when applicable) ( ).

Key Variables :

-

Base : TEA or pyridine (pyridine yields 42–97% in analogous reactions) ( ).

-

Solvent : DCM or THF.

-

Temperature : 0°C to RT.

Nitration-Reduction Pathway for Aniline Precursor Synthesis

When 3-amino-2,4-difluoroaniline is unavailable, it can be synthesized via nitration and reduction of 2,4-difluoroaniline ( , ):

Step 1: Nitration

-

2,4-Difluoroaniline is nitrated using concentrated HNO₃/H₂SO₄ at 0–5°C.

-

3-Nitro-2,4-difluoroaniline is isolated via crystallization (hexane/EtOAc).

Step 2: Reduction

-

The nitro group is reduced using H₂/Pd-C or Fe/HCl in ethanol.

-

3-Amino-2,4-difluoroaniline is obtained after filtration and solvent removal.

Yield : 75–85% for nitration; 90–95% for reduction ( ).

Microwave-Assisted Sulfonylation

Microwave irradiation significantly reduces reaction times. For example:

-

Solvent: Pyridine/DCM.

-

Base: DMAP.

-

Yield: 89% (vs. quantitative yield under conventional heating).

Solvent and Stoichiometry Effects

| Variable | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | DCM | 89 | |

| Base | TEA (2.2 eq) | 68 | |

| Sulfonyl Chloride | 1.2 eq | 97 |

Purification and Characterization

-

Purification : Column chromatography (SiO₂ or C18 reversed-phase) with gradients of EtOAc/hexane or MeOH/DCM ( , ).

-

Analytical Methods :

Industrial-Scale Considerations

-

Continuous Flow Reactors : Enhance mixing and heat transfer for sulfonylation steps ( ).

-

Crystallization : Final product is crystallized from ethanol/water (3:1) for >99% purity ( ).

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

Cancer Treatment

The primary application of N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide is in the treatment of cancers characterized by B-Raf mutations:

- Melanoma : Clinical studies have demonstrated that this compound effectively reduces tumor growth in patients with metastatic melanoma harboring B-Raf mutations .

- Colorectal Cancer : It has shown promise in treating colorectal cancers with B-Raf mutations, potentially improving patient outcomes when used in combination with other therapies .

- Other Cancers : Research indicates potential applications in treating thyroid cancer and other malignancies linked to aberrant B-Raf activity .

Combination Therapies

This compound is often used in combination with other agents to enhance therapeutic efficacy:

- MEK Inhibitors : Combining this compound with MEK inhibitors has been shown to overcome resistance mechanisms and improve treatment responses in resistant cancer cell lines .

- Chemotherapy Agents : Its use alongside traditional chemotherapy agents may enhance cytotoxic effects against tumors expressing B-Raf mutations .

Preclinical Studies

Numerous preclinical studies have validated the efficacy of this compound:

Clinical Trials

Clinical trials have further substantiated its therapeutic potential:

Mechanism of Action

The mechanism of action of N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Implications

- Structural Flexibility : The 2,4-difluorophenyl core is a common scaffold in kinase inhibitors (e.g., BRAF) and agrochemicals. Substituents at the 3-position critically determine biological activity .

- Amino Group Advantages: The target compound’s amino group may improve water solubility and binding to polar kinase domains compared to halogenated or heterocyclic analogs. However, it might reduce blood-brain barrier penetration due to increased polarity .

- Synthetic Accessibility : The absence of complex heterocycles (e.g., pyrrolopyridine in vemurafenib) could simplify synthesis and reduce production costs .

Biological Activity

N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide, a sulfonamide derivative, has garnered attention in the field of medicinal chemistry due to its significant biological activity, particularly as an inhibitor of B-Raf kinase. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound targets the Ras/Raf/MEK/ERK signaling pathway , which plays a crucial role in cell proliferation, differentiation, and survival. Specifically, it inhibits B-Raf kinase activity, which is often overactive in various cancers, including melanoma and colorectal cancer. The mechanism involves the binding of the compound to the active site of B-Raf, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

In Vitro Studies

- B-Raf Kinase Inhibition : Experimental studies have demonstrated that this compound exhibits potent inhibitory effects on B-Raf kinase activity. For instance:

- Cell Line Studies : The compound was tested on various cancer cell lines. Results indicated:

Case Studies

Several case studies have explored the clinical implications of using this compound as part of combination therapies for treating refractory cancers:

- Melanoma Treatment : In a clinical setting, patients with advanced melanoma showed improved outcomes when treated with this compound alongside conventional therapies. The combination therapy resulted in enhanced tumor regression rates compared to monotherapy .

- Colorectal Cancer : A study indicated that patients with colorectal cancer harboring specific B-Raf mutations responded favorably to treatment regimens that included this compound, leading to prolonged progression-free survival .

Pharmacokinetics and Safety Profile

Research into the pharmacokinetics of this compound indicates that it has favorable absorption characteristics with a half-life conducive for therapeutic use. Safety profiles have been established through preclinical studies showing minimal adverse effects at therapeutic doses.

Comparative Analysis

| Compound | Target | Activity | Application |

|---|---|---|---|

| This compound | B-Raf Kinase | Inhibitor | Melanoma, Colorectal Cancer |

| Vemurafenib | B-Raf Kinase | Competitive Inhibitor | Melanoma |

| Sorafenib | Multi-Kinase | Inhibitor (Raf/VEGF) | Liver Cancer, Renal Cell Carcinoma |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.